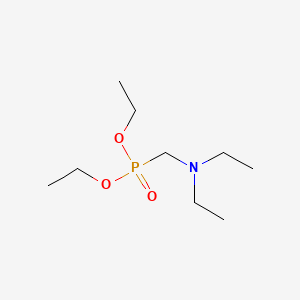
Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a piperidine ring substituted with a benzyl group and an aminooxy functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Formation of Benzyl 4-hydroxy-1-piperidinecarboxylate: This intermediate is prepared by reacting piperidine with benzyl chloroformate in the presence of a base such as triethylamine.
Conversion to this compound: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to introduce the aminooxy functional group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound valuable in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- Methyl 1-benzyl-4-piperidinecarboxylate
- 4-Amino-1-benzylpiperidine
Uniqueness
Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate is unique due to the presence of the aminooxy functional group, which imparts distinct reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making the compound a valuable tool in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
benzyl 4-(aminooxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c15-19-11-13-6-8-16(9-7-13)14(17)18-10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2 |
Clé InChI |
HLBRCKHKDCZBSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CON)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12076479.png)



![4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride](/img/structure/B12076509.png)




